molecular formula C27H22N2O4 B175394 N-(2-Cyano-4-oxo-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide CAS No. 136450-11-8

N-(2-Cyano-4-oxo-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide

Cat. No. B175394
M. Wt: 438.5 g/mol
InChI Key: ANMRPVKNZDBSIX-UHFFFAOYSA-N
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Description

N-(2-Cyano-4-oxo-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide, also known as COB, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. COB has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Organic Ligands and Metal Complexes : A study by Myannik et al. (2018) discussed the synthesis of novel organic ligands related to the family of compounds including N-(2-Cyano-4-oxo-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide, and their copper(II), cobalt(II), and nickel(II) complexes. These complexes were analyzed for their crystal structure, showcasing the potential of such compounds in the development of metal-organic frameworks or catalysts Myannik et al., 2018.

  • Crystal and Molecular Structure Analysis : Another study focused on the crystal structure determination of a similar compound, highlighting the importance of intermolecular hydrogen bonding and π-π interactions in stabilizing the crystal structure. Such analyses are crucial for understanding the material properties and designing molecules with desired physical characteristics Anuradha et al., 2012.

Biological Activity

  • Antimicrobial Activity : Research by El-Shaaer (2012) demonstrated the synthesis of benzopyrone derivatives, including those related to N-(2-Cyano-4-oxo-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide, and evaluated their antimicrobial activities. Such studies are fundamental in the search for new antimicrobial agents El-Shaaer, 2012.

  • Anticancer Activity : Compounds structurally similar to N-(2-Cyano-4-oxo-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide have been synthesized and tested for their anticancer activity. Studies such as those by Mahmoud et al. (2020) contribute to the identification of potential anticancer agents, highlighting the therapeutic applications of such compounds Mahmoud et al., 2020.

  • Antioxidant Activity : The antioxidant properties of coumarin derivatives have also been investigated. Research by Kadhum et al. (2011) into the antioxidant activity of new coumarin derivatives underscores the potential of these compounds in mitigating oxidative stress-related diseases Kadhum et al., 2011.

properties

IUPAC Name

N-(2-cyano-4-oxochromen-8-yl)-4-(4-phenylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4/c28-18-22-17-25(30)23-10-6-11-24(26(23)33-22)29-27(31)20-12-14-21(15-13-20)32-16-5-4-9-19-7-2-1-3-8-19/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMRPVKNZDBSIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432722
Record name N-(2-Cyano-4-oxo-4H-1-benzopyran-8-yl)-4-(4-phenylbutoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyano-4-oxo-4H-chromen-8-yl)-4-(4-phenylbutoxy)benzamide

CAS RN

136450-11-8
Record name N-(2-Cyano-4-oxo-4H-1-benzopyran-8-yl)-4-(4-phenylbutoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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Name
Quantity
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reactant
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Name
NC(=O)c1cc(=O)c2cccc(NC(=O)c3ccc(OCCCCc4ccccc4)cc3)c2o1
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Synthesis routes and methods II

Procedure details

To a mixture containing 50 g of 5-ethyl-2-methylpyridine and 50 g of toluene was added 10 g of 8-[4-(4-phenyl-1-butoxy)benzoyl]amino-2-carbamoyl-4-oxo-4H-benzopyran, and the reaction was allowed to proceed at 60° C. for 6 hours. After completion of the reaction, 400 ml of 4N hydrochloric acid was added, and the mixture was extracted with 400 ml of toluene. The extract was washed with diluted hydrochloric acid, water and aqueous sodium hydrogencarbonate, and the organic layer was concentrated under reduced pressure, which afforded 8.4 g of 8-[4-(4-phenyl-1-butoxy) benzoyl]amino-2-cyano-4-oxo-4H-benzopyran as a pale brown product (yield 88%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Name
8-[4-(4-phenyl-1-butoxy)benzoyl]amino-2-carbamoyl-4-oxo-4H-benzopyran
Quantity
10 g
Type
reactant
Reaction Step Two

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